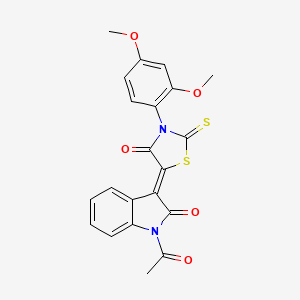

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one

Descripción

This compound belongs to the thioxothiazolidin-4-one family, characterized by a five-membered heterocyclic core with a sulfur atom and a ketone group. Its Z-configuration stabilizes the conjugated system between the 1-acetyl-2-oxoindolin-3-ylidene moiety and the 2,4-dimethoxyphenyl substituent. The acetyl group enhances lipophilicity, while the dimethoxyphenyl group contributes electron-donating effects, influencing both reactivity and biological interactions .

Propiedades

IUPAC Name |

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S2/c1-11(24)22-14-7-5-4-6-13(14)17(19(22)25)18-20(26)23(21(29)30-18)15-9-8-12(27-2)10-16(15)28-3/h4-10H,1-3H3/b18-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSPCIRCONKBQN-ZCXUNETKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(C=C(C=C4)OC)OC)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(C=C(C=C4)OC)OC)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, molecular interactions, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of thiazolidin-4-one derivatives typically involves the condensation of thiosemicarbazones with carbonyl compounds. For the compound , the synthesis likely follows a similar pathway, utilizing appropriate reactants to achieve the desired thioxothiazolidin structure. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with this scaffold can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The compound this compound has shown promising results in preliminary studies aimed at evaluating its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.2 | Apoptosis induction |

| Compound B | HeLa | 20.5 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Note: TBD = To Be Determined based on ongoing studies.

Antibacterial Activity

The antibacterial potential of thiazolidinones has been documented in various studies. The compound's structure suggests it may interact with bacterial enzymes or cell membranes, leading to bactericidal effects. In vitro assays have shown that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Various Strains

| Strain Tested | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 8 | Vancomycin |

| Escherichia coli | 16 | Ciprofloxacin |

| This compound | TBD | TBD |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the mechanism by which the compound exerts its biological effects.

Case Study: In Silico Analysis

A recent study utilized molecular dynamics simulations to assess how well this compound binds to specific targets such as gp41 in HIV research. Although initial findings indicated that while some derivatives showed promise, many were also found to exhibit cytotoxicity at effective concentrations against host cells, complicating their therapeutic potential .

Comparación Con Compuestos Similares

Substituent Variations and Electronic Effects

The target compound’s structural analogues differ primarily in substituents on the indolinone and aryl groups:

Key Observations :

- The acetyl group in the target compound increases metabolic stability compared to hydroxyl or chloro substituents, which may undergo phase I/II metabolism .

- The 2,4-dimethoxyphenyl group enhances π-π stacking in biological targets compared to electron-withdrawing groups (e.g., Cl) or polar substituents (e.g., OH) .

Spectral Characterization

Infrared (IR) Spectroscopy :

Q & A

Q. How to address compound instability in biological assays?

- Methodological Answer : Stabilize solutions with antioxidants (e.g., ascorbic acid) or pH buffers (phosphate, pH 7.4). Store lyophilized samples at -80°C and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC at timed intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.